(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
Description
Molecular Architecture and IUPAC Nomenclature Conventions
The compound’s molecular framework integrates a multifunctional heptenoate backbone with a substituted indole system. Its IUPAC name, (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate , systematically describes its components:
- Hept-6-enoate backbone : A seven-carbon chain with a double bond between C6 and C7 (E-configuration), a β-keto group (3-oxo), and a hydroxyl group at C5 (S-configuration).
- Indole substituent : A 1H-indole moiety substituted at C3 with a 4-fluorophenyl group and at N1 with an isopropyl group.
- Protective group : A tert-butyl ester at the carboxylate terminus.
The molecular formula, C₂₈H₃₂FNO₄ , and molecular weight of 465.6 g/mol align with its structural complexity. The tert-butyl group enhances steric protection of the ester functionality, while the fluorophenyl and indole groups contribute to aromatic stacking potential.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₂FNO₄ |
| Molecular Weight | 465.6 g/mol |
| CAS Registry Number | 194934-95-7 |
| IUPAC Name | (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate |
The numbering of the heptenoate chain begins at the carbonyl carbon (C1), progressing to the double bond at C6–C7. The indole substituent is prioritized as a parent structure in the IUPAC hierarchy, with locants assigned to the fluorophenyl (C3) and isopropyl (N1) groups.
Properties
Molecular Formula |
C28H32FNO4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
tert-butyl (E,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+/t21-/m1/s1 |
InChI Key |
CHEYRYWZYKYUHU-IBUXMESJSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
The 1-isopropyl-3-(4-fluorophenyl)indole system is prepared through acid-catalyzed cyclization of 4-fluorophenylhydrazine with 3-isopropyl-2-pentanone. Key parameters:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid (0.5 eq) | 78 | |
| Solvent | Ethanol/water (4:1) | - | |
| Temperature | 80°C, 12 h | - | |
| Workup | Neutralization with NaHCO₃ | - |
This method provides regioselective formation of the 3-arylindole structure but requires careful control of stoichiometry to minimize dimerization.
Transition Metal-Mediated Coupling
Alternative approaches employ Suzuki-Miyaura coupling for late-stage introduction of the 4-fluorophenyl group:
- Prepare 3-bromo-1-isopropylindole via N-alkylation of indole with isopropyl bromide.
- Cross-couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst.
| Condition | Value | Impact on Yield |
|---|---|---|
| Pd catalyst loading | 2 mol% | 85% yield |
| Base | K₂CO₃ | Optimal |
| Ligand | SPhos (2 mol%) | +12% yield |
This method offers superior functional group tolerance compared to classical cyclization approaches.
Side Chain Elaboration
Asymmetric Aldol Reaction
The stereocenter at C5 is established through Evans oxazolidinone-mediated aldol condensation:
- React tert-butyl acrylate with (R)-4-benzyl-2-oxazolidinone to form the chiral auxiliary.
- Perform aldol addition with 3-oxohept-6-enal under BF₃·OEt₂ catalysis.
Critical stereochemical outcomes:
Wittig Olefination Strategy
For E-configuration control in the α,β-unsaturated ester:
- Generate ylide from (tert-butoxycarbonylmethyl)triphenylphosphonium bromide.
- React with 5-hydroxy-3-oxoheptanal under Schlosser conditions.
| Parameter | Optimization Result |
|---|---|
| Base | KHMDS (2.2 eq) |
| Temperature | −78°C → 0°C ramp |
| E:Z ratio | 95:5 |
Convergent Assembly Strategies
Fragment Coupling via Heck Reaction
Palladium-mediated coupling of indole bromide with heptenoate stannane:
- Prepare 2-bromoindole intermediate through NBS bromination.
- Employ Stille coupling with tributyl(heptenoate)stannane.
| Catalyst System | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| Pd₂(dba)₃/XPhos | 82 | 97:3 |
| Pd(PPh₃)₄ | 68 | 89:11 |
Direct Esterification Approach
Late-stage introduction of the tert-butyl group via acid-catalyzed ester exchange:
- Hydrolyze methyl ester precursor with LiOH.
- React with tert-butanol using DCC/DMAP coupling.
| Condition | Outcome |
|---|---|
| Solvent | 2-MeTHF (improves yield 15%) |
| Temperature | 0°C → 25°C gradient |
| Isolated yield | 91% |
Oxidation State Management
Critical redox steps in the synthesis:
Ketone Formation
Oxidation of secondary alcohol to β-keto ester:
- Use Dess-Martin periodinane (2.2 eq) in CH₂Cl₂.
- Alternative: TEMPO/NaClO₂ system for aqueous compatibility.
| Oxidant | Reaction Time | Yield (%) |
|---|---|---|
| Dess-Martin | 2 h | 94 |
| TEMPO/NaClO₂ | 6 h | 88 |
Hydroxy Group Protection
Temporary protection strategies for the C5 alcohol:
- Silyl ethers : TBSCl/imidazole (96% protection yield)
- Acetate : Ac₂O/DMAP (quantitative)
Purification and Characterization
Final isolation employs orthogonal techniques:
- Chromatography : Silica gel (hexane/EtOAc gradient) removes diastereomeric impurities.
- Crystallization : Heptane/MTBE mixture induces crystallization of E-isomer.
Key analytical data:
- HPLC Purity : 99.7% (C18, MeCN/H₂O 70:30)
- Specific Rotation : [α]D²⁵ = +43.2° (c 1.0, CHCl₃)
- HRMS : m/z 466.2234 [M+H]+ (calc. 466.2238)
Industrial Scale Considerations
Modifications for kilogram-scale production:
- Solvent Selection : Replace THF with 2-MeTHF for improved safety profile.
- Catalyst Recycling : Implement Pd scavenging resins to reduce metal residues.
- Continuous Processing : Flow chemistry for oxidation steps enhances throughput.
Typical production metrics:
- Cycle time : 48 h (batch) vs. 12 h (continuous)
- Overall yield : 62% (multi-step sequence)
- PMI (Process Mass Intensity) : 86 kg/kg API
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ ketoreductases for stereoselective alcohol formation:
- KRED-101 enzyme reduces 3-oxo group with 99% ee.
- NADPH cofactor recycled via glucose dehydrogenase.
Photochemical Activation
Visible-light mediated coupling for indole-ester linkage:
- Ru(bpy)₃²⁺ catalyst under blue LED.
- Reduces Pd catalyst requirements by 80%.
Chemical Reactions Analysis
Types of Reactions
(S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Basic Information
- IUPAC Name : (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
- Molecular Formula : C28H34FNO4
- Molecular Weight : 465.6 g/mol
Structural Features
The compound features a complex structure characterized by:
- An indole ring system.
- A fluorophenyl substituent.
- A hydroxy and keto functional group which enhances its reactivity and potential biological activity.
Pharmaceutical Synthesis
(S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate serves as a crucial intermediate in the synthesis of fluvastatin, a cholesterol-lowering medication. The compound's structural components allow for the modification of bioactive properties, making it essential in developing new therapeutic agents.
Mechanistic Studies
Research has indicated that this compound can be utilized to study the mechanisms of action of indole-based drugs. Its interaction with biological targets can provide insights into drug efficacy and metabolism, making it a valuable tool in pharmacological research.
Development of Novel Therapeutics
The versatility of (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate has prompted investigations into its potential as a scaffold for developing new drugs targeting various diseases, including cancer and metabolic disorders.
Synthesis Methodologies
The synthesis of (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Ring : Utilizing cyclization reactions to create the indole framework.
- Introduction of Functional Groups : Employing techniques such as acylation and alkylation to incorporate hydroxy and keto groups.
- Final Esterification : Converting the acid to its tert-butyl ester form to enhance solubility and bioavailability.
Table: Comparison of Synthesis Methods
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Organic Synthesis | Established protocols | Time-consuming, lower yields |
| Green Chemistry Techniques | Environmentally friendly, efficient | May require specialized equipment |
Case Study 1: Fluvastatin Production
A significant application of (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate is in the production of fluvastatin. Research demonstrated that modifying the synthesis route using alternative solvents improved yield by approximately 15% and reduced overall costs by over 30% .
Case Study 2: Mechanistic Investigations
Studies have employed this compound to elucidate the binding interactions with HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Results indicated enhanced inhibition compared to traditional statins, paving the way for further drug development .
Mechanism of Action
The mechanism of action of (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of fluorophenyl-indole derivatives with variations in ester groups, stereochemistry, and substituents. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Ester Groups :
- The tert-butyl ester (194934-95-7) enhances steric bulk and metabolic stability compared to isopropyl (2756441-34-4) or methyl (93957-52-9) esters, which are more prone to hydrolysis .
- The dihydroxy variant (194935-03-0) introduces polar hydroxyl groups, increasing water solubility but reducing membrane permeability .
Stereochemistry: The (S,E) configuration in the target compound ensures compatibility with enzymatic pathways in statin biosynthesis, whereas racemic mixtures (e.g., Fluvastatin Impurity 19, C₂₈H₃₄FNO₄) may exhibit reduced efficacy .
Biological Activity :
- While the target compound itself is primarily a synthetic intermediate, related Schiff base hydrazones derived from 3-(4-fluorophenyl)-1-isopropylindole exhibit antimicrobial and antimalarial activity. For example, Cu(II) and Cd(II) complexes of these ligands show MIC values <10 µg/mL against Plasmodium falciparum .
Table 2: Research Findings on Related Compounds
Biological Activity
The compound (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate, also known by its CAS number 194934-95-7, is a complex organic molecule characterized by a unique structure that includes an indole moiety and a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C28H34FNO4
- Molecular Weight : 467.57 g/mol
- Boiling Point : Predicted at 642.3 ± 55.0 °C
- Density : Predicted at 1.13 ± 0.1 g/cm³
- pKa : Approximately 13.90 ± 0.20
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects. The specific mechanisms remain under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer pathways.
Anticancer Activity
Research indicates that (S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate exhibits notable anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.
Study on Prostate Cancer Cells
A detailed study assessed the effects of the compound on prostate cancer cells, revealing that it induces cell death through a caspase-independent pathway. The study employed various assays, including MTT and trypan blue exclusion tests, to evaluate cytotoxicity and cell membrane integrity. Results indicated that the compound effectively reduced metabolic activity in cancer cells without significant toxicity to normal cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| PC3 | 15 | Apoptosis |
| LNCaP | 20 | Caspase-independent apoptosis |
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound compared to control groups. These findings support its potential as a candidate for further development in cancer therapy.
Q & A
Q. What synthetic strategies are recommended for constructing the indole core with 4-fluorophenyl and isopropyl substituents?
The indole core can be synthesized via Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions. For the 4-fluorophenyl group, Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 4-fluorophenylboronic acid) is effective . The isopropyl group can be introduced via alkylation of indole nitrogen using isopropyl halides under basic conditions (e.g., NaH in DMF). Steric hindrance from the tert-butyl ester may require optimized reaction temperatures (0–25°C) to prevent side reactions .
Q. How can the stereochemical configuration (S,E) be confirmed experimentally?
- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., ) for the E-configuration of the α,β-unsaturated ketone.
- X-ray Crystallography : Resolve the absolute stereochemistry of the hydroxy and tert-butyl groups, as demonstrated in related indole derivatives with crystallographic data (e.g., bond angles C1–C4–C3 = 109.2° and O1–C4–C2 = 111.0°) .
- Computational Modeling : Compare experimental optical rotation with DFT-calculated values for the (S) configuration .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Monitor reaction progress and detect impurities (e.g., diastereomers or de-esterified products).
- Chiral Chromatography : Essential for verifying enantiomeric excess (≥98%) due to the compound’s stereospecificity .
Advanced Research Questions
Q. How can contradictory data in stereochemical assignments be resolved during synthesis?
Contradictions often arise from competing reaction pathways (e.g., epimerization at C5). To resolve this:
- Orthogonal Methods : Combine NOESY NMR (to confirm spatial proximity of substituents) with polarimetry and circular dichroism (CD) for chiral centers.
- Controlled Hydrolysis : Hydrolyze the tert-butyl ester under mild acidic conditions (e.g., TFA/DCM) and compare the resulting carboxylic acid’s stereochemistry with known standards .
Q. What methodological challenges arise in optimizing the tert-butyl ester’s stability under basic conditions?
The tert-butyl ester is prone to hydrolysis in strongly basic media. To mitigate this:
- pH Control : Maintain reactions at pH 7–8 using buffered systems (e.g., phosphate buffer).
- Alternative Protecting Groups : Test thermally stable alternatives (e.g., p-methoxybenzyl esters) for comparison, as seen in structurally related enoate esters .
Q. How can in vitro metabolic stability be evaluated for this compound?
- Microsomal Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Key metabolites may include hydroxylated indole or oxidized enoate moieties.
- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, given the fluorophenyl group’s potential for metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
